1-[2-(2-chloro-4-methylphenoxy)ethyl]piperazine oxalate
Overview
Description
1-[2-(2-chloro-4-methylphenoxy)ethyl]piperazine oxalate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a piperazine derivative that has been synthesized through a specific method, which will be discussed in The compound's mechanism of action, biochemical and physiological effects, advantages, and limitations, as well as future directions for research, will also be explored.
Mechanism of Action
The exact mechanism of action of 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperazine oxalate is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. This modulation is thought to contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
Studies have shown that this compound can have several biochemical and physiological effects in the body. These include an increase in the levels of certain neurotransmitters, as well as an increase in the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in the growth and survival of neurons.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperazine oxalate in lab experiments is its ability to modulate the levels of neurotransmitters in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain types of experiments.
Future Directions
There are several future directions for research involving 1-[2-(2-chloro-4-methylphenoxy)ethyl]piperazine oxalate. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease. Other areas of interest include its potential as an antidepressant and anxiolytic agent, as well as its potential use in studying the effects of neurotransmitters on behavior and cognition.
Conclusion
This compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations, as well as future directions for research, have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicine.
Scientific Research Applications
1-[2-(2-chloro-4-methylphenoxy)ethyl]piperazine oxalate has been used in several scientific studies due to its potential applications in medicine. It has been investigated for its potential as an antidepressant, anxiolytic, and antipsychotic agent. Studies have also explored its potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-[2-(2-chloro-4-methylphenoxy)ethyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O.C2H2O4/c1-11-2-3-13(12(14)10-11)17-9-8-16-6-4-15-5-7-16;3-1(4)2(5)6/h2-3,10,15H,4-9H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMAHLPXKGQUPLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2CCNCC2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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